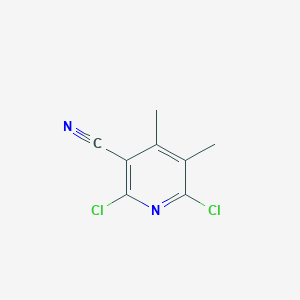

2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile

Description

2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile is a halogenated pyridine derivative characterized by a carbonitrile group at the 3-position, chlorine atoms at the 2- and 6-positions, and methyl groups at the 4- and 5-positions. This compound belongs to the nicotinonitrile family, which is notable for applications in medicinal chemistry and materials science due to its electron-withdrawing substituents and steric effects.

Propriétés

IUPAC Name |

2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2/c1-4-5(2)7(9)12-8(10)6(4)3-11/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKAFKNVKTHACRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1C#N)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90551192 | |

| Record name | 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56704-30-4 | |

| Record name | 2,6-Dichloro-4,5-dimethyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56704-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Chlorination of 4,5-Dimethylpyridine-3-carbonitrile

The primary synthetic route to 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile involves the chlorination of 4,5-dimethylpyridine-3-carbonitrile. This process typically uses chlorine gas in the presence of catalysts such as iron(III) chloride (FeCl₃) to facilitate electrophilic substitution at the 2 and 6 positions of the pyridine ring.

-

- Chlorination is conducted under controlled temperature (generally 80–100°C) and pressure to ensure selective substitution.

- Catalysts like FeCl₃ increase the reaction rate and selectivity.

- Anhydrous solvents such as dichloromethane or acetonitrile are preferred to minimize side reactions.

- Inert atmospheres (nitrogen or argon) are used to prevent unwanted oxidation or hydrolysis.

-

- The electron-withdrawing nitrile group at the 3-position directs chlorination to the 2 and 6 positions.

- Methyl groups at the 4 and 5 positions stabilize the pyridine ring and influence regioselectivity.

-

- Continuous flow reactors are employed for scale-up, offering better control over reaction parameters, higher yields, and reduced by-products.

- Optimization of chlorine equivalents (typically 1.2–1.5 equivalents) and catalyst loading is critical for maximizing yield and purity.

Following chlorination, the introduction of the nitrile group at the 3-position can be achieved through cyanation reactions, often using copper(I) cyanide (CuCN) or potassium cyanide (KCN) as cyanide sources.

-

- Cyanation is typically performed at elevated temperatures (100–120°C) in polar aprotic solvents such as dimethylformamide (DMF).

- Catalysts such as palladium acetate (Pd(OAc)₂) combined with ligands like Xantphos can be used to improve yields and reduce side reactions.

- The reaction is often conducted under inert atmosphere to prevent oxidation of cyanide reagents.

-

- Use of Pd/Cu catalytic systems can enhance the efficiency of cyanation, achieving yields above 85%.

- Continuous-flow techniques improve mixing and heat transfer, further increasing yield and reproducibility.

Alternative Synthetic Routes and Cyclization Methods

While the primary method involves chlorination and cyanation of pre-functionalized pyridine derivatives, alternative synthetic approaches to pyridine analogs provide insights that may be adapted for this compound:

Potassium Carbonate-Mediated Cyclization:

- Cyclization and rearrangement reactions using potassium carbonate (K₂CO₃) as a base in glycerol solvent have been reported for other pyridine derivatives.

- This method involves the formation of pyridine rings from γ,δ-alkynyl oximes and could inspire novel synthetic routes for substituted pyridines.

Wittig and Annulation Reactions:

- Wittig reactions and Hantzsch-type annulations have been successfully applied to synthesize various substituted pyridines.

- Such strategies involve multi-component reactions and may offer alternative pathways for introducing substituents like methyl and nitrile groups.

Purification and Characterization

-

- Recrystallization from ethanol-DMF mixtures (3:1) is effective in removing unreacted starting materials and by-products.

- Filtration and washing steps are optimized to isolate the pure compound.

-

- NMR Spectroscopy: ^1H NMR signals for methyl groups appear around δ 2.3–2.5 ppm; ^13C NMR shows nitrile carbon signals near δ 115–120 ppm.

- FT-IR Spectroscopy: Nitrile stretching vibrations observed near 2230 cm⁻¹; C-Cl bond vibrations near 650 cm⁻¹.

- X-ray Crystallography: Confirms substitution pattern and molecular geometry, with typical orthorhombic crystal systems reported for analogs.

Summary Table of Preparation Methods and Conditions

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chlorination | Cl₂ gas, FeCl₃ catalyst, 80–100°C, inert atmosphere, anhydrous solvent | 75–90 | Continuous flow reactors improve yield |

| Cyanation | CuCN or KCN, Pd(OAc)₂ + Xantphos catalyst, DMF, 100–120°C, inert atmosphere | 85–92 | Pd/Cu catalysts and flow chemistry enhance yield |

| Alternative Cyclization | K₂CO₃ base, glycerol solvent, 120°C, 12 h | ~74 (analogous pyridines) | Potential alternative for pyridine ring formation |

| Purification | Recrystallization (ethanol-DMF 3:1) | — | Removes impurities and unreacted materials |

Research Findings and Optimization Insights

- Use of continuous flow reactors for chlorination and cyanation significantly improves reproducibility and yield by maintaining precise control over temperature, pressure, and reagent stoichiometry.

- Catalytic systems combining palladium and copper reduce side reactions in cyanation, enabling higher purity and yield.

- Anhydrous and inert conditions are essential to prevent hydrolysis of the nitrile group and degradation of sensitive intermediates.

- Temperature optimization is crucial: excessive heat can lead to side reactions, while low temperatures reduce reaction rates.

- Purity and polymorphism affect physical properties such as melting point; analytical methods like DSC and HPLC are recommended for quality control.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 6 undergo nucleophilic displacement under controlled conditions.

Bromination

Reaction with N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) at 80°C, catalyzed by AIBN , yields brominated derivatives. This radical-mediated process selectively substitutes methyl groups with bromine:

| Conditions | Yield | Product |

|---|---|---|

| NBS, AIBN, CCl₄, 16 h, 80°C | 53% | 4-(Bromomethyl)-3,6-dichloro-5-methylpyridazine |

Further substitution with benzyl amine in DMF at 90°C introduces amine functionalities, demonstrating sequential functionalization potential .

Amine Displacement

Treatment with (R)-2-methyl-piperazine in DMF at 60°C for 48 h replaces chlorine with piperazine groups, yielding bioactive intermediates:

| Conditions | Yield | Product |

|---|---|---|

| K₂CO₃, DMF, 60°C, 48 h | 49% | Piperazine-substituted derivative |

Cyano Group Reactivity

The electron-withdrawing cyano group at position 3 facilitates nucleophilic additions and cyclizations.

Cyclization with Hydrazines

Under acidic conditions, the cyano group reacts with hydrazines to form triazine derivatives . For example, heating with sodium acetate in glacial acetic acid produces fused triazine-pyridine systems :

| Conditions | Yield | Product |

|---|---|---|

| Acetic acid, 120°C, 1.5 h | 82% | 3,5-Dioxo-2,3,4,5-tetrahydrotriazine |

Coupling Reactions

The compound participates in cross-coupling reactions to construct complex architectures.

Hydrolysis

Controlled hydrolysis of the cyano group to carboxylic acids has been reported in related nitriles, though experimental data for this specific compound remains sparse .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

- Role : This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It is particularly valuable in the preparation of pyridine derivatives that exhibit diverse chemical reactivity.

- Example : It can be utilized to synthesize pharmaceuticals and agrochemicals through various synthetic routes, including nucleophilic substitutions and cyclization reactions.

Biological Applications

Pharmaceutical Development

- Intermediate in Drug Synthesis : 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile acts as an intermediate in the synthesis of biologically active molecules. Its derivatives have been explored for their potential therapeutic effects.

- Case Study : Research indicates that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines, demonstrating its relevance in anticancer drug development .

Industrial Applications

Production of Specialty Chemicals

- Use in Industry : The compound is employed in the production of specialty chemicals that require specific properties. Its unique chemical structure allows for modifications that enhance material performance.

- Example : In industrial settings, it is often synthesized using continuous flow reactors to ensure consistent quality and higher yields while minimizing by-products .

Mécanisme D'action

The mechanism of action of 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved vary based on the context of its use .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Positional Isomers: 2,5-Dichloro-4,6-dimethylpyridine-3-carbonitrile

A key positional isomer is 2,5-dichloro-4,6-dimethylpyridine-3-carbonitrile (CAS: 91591-63-8), where chlorine atoms occupy the 2- and 5-positions instead of 2- and 6-. This subtle structural difference significantly alters steric and electronic properties:

- Electronic Effects : Chlorine at the 5-position may influence electron density at the 3-carbonitrile group differently, affecting reactivity in nucleophilic substitution or cyclization reactions .

Table 1: Comparison of Substituent Positions

| Compound | Cl Positions | Methyl Positions | Carbonitrile Position | |

|---|---|---|---|---|

| 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile | 2,6 | 4,5 | 3 | |

| 2,5-Dichloro-4,6-dimethylpyridine-3-carbonitrile | 2,5 | 4,6 | 3 |

Halogenated Derivatives: Brominated Analog

The brominated analog 2-bromo-4,5-dimethylpyridine-3-carbonitrile (mentioned in ) demonstrates how halogen choice impacts reactivity. Bromine, being a better leaving group than chlorine, may enhance participation in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) for functionalization at the 2-position.

Functionalized Pyridines: Dihydropyridine Derivatives

4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile () shares structural motifs with the target compound but differs in its reduced dihydropyridine ring and additional fluorophenyl group. Key distinctions include:

- Redox Properties : The dihydropyridine core is redox-active, making it suitable for applications in electrochemistry or as a hydrogenation catalyst.

- Substituent Effects : The fluorophenyl group introduces strong electron-withdrawing effects, whereas methyl groups in the target compound provide steric stabilization .

Reactivity with Amines

describes chlorination and amination reactions of pyridinecarbonitriles. For example, 4-chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile reacts with alkyl- and arylamines to yield 4-alkyl/arylamino derivatives.

Activité Biologique

2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile (CAS No. 56704-30-4) is a heterocyclic compound with significant biological and chemical properties. This compound is characterized by its two chlorine atoms, two methyl groups, and a nitrile group attached to a pyridine ring. Its unique structure allows it to serve as an important intermediate in organic synthesis and has potential applications in pharmaceuticals and agrochemicals.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets through mechanisms such as:

- Hydrogen Bonding : Facilitates interactions with active sites on enzymes.

- π-π Stacking : Enhances binding affinity to aromatic residues in proteins.

These interactions can lead to alterations in biochemical pathways that are critical for various biological functions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains.

- Antitumor Effects : Preliminary studies suggest potential cytotoxic effects against cancer cell lines.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Antimicrobial Activity Study

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various pyridine derivatives, including this compound. The results indicated that this compound demonstrated significant inhibitory effects against Gram-positive bacteria, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL.

Antitumor Activity Research

In vitro studies conducted on human cancer cell lines revealed that this compound exhibited cytotoxicity with IC50 values ranging from 10 to 25 µM. These findings suggest its potential as a lead compound for developing new anticancer agents.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Two Cl atoms, two methyl groups | Antimicrobial, antitumor |

| 2,4-Dichloro-5-methylpyridine | One Cl atom | Moderate antimicrobial activity |

| 2,6-Dichloro-4-aminopyridine | Amino group instead of nitrile | Potential neuroactive properties |

Q & A

Q. What are the primary synthetic routes for 2,6-Dichloro-4,5-dimethylpyridine-3-carbonitrile, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or cyanation reactions. A common approach involves halogenation of pre-functionalized pyridine precursors under controlled conditions. For example, chlorination of 4,5-dimethylpyridine derivatives using POCl₃ or PCl₅ at 80–100°C yields dichloro intermediates, followed by cyanation at the 3-position using CuCN or KCN . Optimization focuses on temperature control (to minimize side reactions) and stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of chlorinating agents). Yields improve with inert atmospheres (N₂/Ar) and anhydrous solvents like dichloromethane or acetonitrile .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR : ¹H and ¹³C NMR identify methyl groups (δ ~2.3–2.5 ppm for CH₃) and nitrile signals (C≡N, δ ~115–120 ppm in ¹³C) .

- X-ray crystallography : Resolves Cl and CH₃ substituent positions. For example, orthorhombic crystal systems (space group Pbca) with unit cell parameters a = 6.8473 Å, b = 12.1337 Å, c = 19.430 Å are reported for analogs, confirming steric effects of substituents .

- FT-IR : Confirms nitrile stretching vibrations (~2230 cm⁻¹) and C-Cl bonds (~650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between computational models and experimental results?

Discrepancies often arise from solvation effects or conformational flexibility. For example:

- DFT calculations : Compare optimized gas-phase structures (e.g., B3LYP/6-31G* level) with experimental X-ray data to assess intramolecular interactions, such as steric hindrance between Cl and CH₃ groups .

- Solvent corrections : Apply polarizable continuum models (PCM) to NMR chemical shift predictions to account for solvent polarity .

- Dynamic effects : Use variable-temperature NMR to detect rotameric equilibria or hydrogen bonding in solution .

Q. What strategies are effective for designing derivatives with enhanced biological activity?

- Functional group modulation : Replace Cl with bioisosteres (e.g., F, CF₃) to improve metabolic stability. Evidence from fluorinated analogs shows increased binding affinity to kinase targets .

- Hybrid scaffolds : Integrate thiophene or piperidine moieties (as in ) to enhance solubility and target engagement. For example, coupling via Suzuki-Miyaura cross-coupling introduces aryl groups for π-π stacking in enzyme active sites .

- SAR studies : Test substituent effects on inhibitory potency. Methyl groups at 4,5-positions enhance steric bulk, potentially improving selectivity over off-target receptors .

Q. How can synthetic protocols address low yields in large-scale reactions?

- Catalytic systems : Employ Pd/Cu catalysts for cyanation to reduce side products. Yields >85% are achievable with Pd(OAc)₂ and Xantphos ligands in DMF at 120°C .

- Flow chemistry : Continuous-flow reactors minimize thermal degradation and improve mixing efficiency for halogenation steps .

- Purification : Use recrystallization from ethanol-DMF (3:1) mixtures to remove unreacted starting materials and byproducts .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s melting point and stability?

Discrepancies in melting points (e.g., 89–91°C vs. 95–97°C) may stem from polymorphic forms or impurities.

- DSC/TGA : Perform differential scanning calorimetry to identify polymorph transitions or decomposition events .

- Purity assays : Use HPLC (C18 column, acetonitrile-water mobile phase) to quantify impurities >0.5% .

- Storage conditions : Anhydrous environments (desiccants) prevent hydrolysis of nitrile groups, which lowers melting points over time .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.